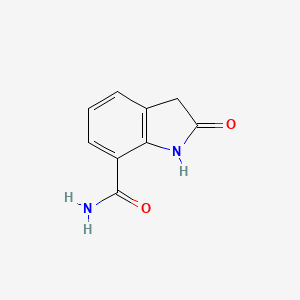

2-Oxoindoline-7-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)6-3-1-2-5-4-7(12)11-8(5)6/h1-3H,4H2,(H2,10,13)(H,11,12) |

InChI Key |

AIVLIKFOKPCNDH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)N)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxoindoline 7 Carboxamide

Established Synthetic Routes to the 2-Oxoindoline Core

The construction of the 2-oxoindoline nucleus has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods offer diverse pathways to access a range of substituted oxindoles, providing a foundation for the synthesis of more complex derivatives like 2-oxoindoline-7-carboxamide.

Multi-Component Reactions (MCRs) for Oxindole (B195798) Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating essentially all atoms of the starting materials. nih.gov Several MCRs have been developed for the synthesis of spirooxindole derivatives. For instance, a one-pot, three-component reaction of isatins, cyclic 1,3-diketones, and (thio)urea, catalyzed by β-cyclodextrin in water, affords spiro-oxindole derivatives in good yields. nih.gov Another example involves the Passerini reaction, a three-component condensation between a carboxylic acid, a carbonyl compound (such as isatin), and an isocyanide, which provides direct access to α-acyloxy carboxamide derivatives of oxindole. google.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Isatins, cyclic 1,3-diketones, (thio)urea | β-cyclodextrin, water | Spiro-oxindoles | nih.gov |

| Isatin (B1672199), carboxylic acid, isocyanide | Solvent-free | α-Acyloxy carboxamides | google.com |

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis has emerged as a powerful tool for the construction of the oxindole ring system, often proceeding with high efficiency and functional group tolerance. A notable method involves the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides. This reaction, utilizing a palladium acetate catalyst and a phosphine ligand like 2-(di-tert-butylphosphino)biphenyl, effectively cyclizes the precursor to form the oxindole core. organic-chemistry.org This approach has been successfully applied to the kilogram-scale synthesis of oxindole intermediates.

Another palladium-catalyzed strategy involves the cyclization of tethered carbamoyl chlorides. nih.gov The use of chiral bis(diphenylphosphane) catalysts can lead to enantioenriched oxindoles. nih.gov Furthermore, palladium-catalyzed domino reactions, such as Heck/C–H functionalization, have been employed to construct complex spiroindenyl-2-oxindoles from 2-bromoarylamides and vinyl bromides. nih.gov

| Starting Material | Catalyst System | Key Transformation | Product | Reference |

| α-Chloroacetanilides | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | Intramolecular α-arylation | Oxindoles | organic-chemistry.org |

| Tethered carbamoyl chloride | Chiral bis(diphenylphosphane) | Enantioselective cyclization | Enantioenriched oxindoles | nih.gov |

| 2-Bromoarylamides, vinyl bromides | Palladium catalyst | Domino Heck/C–H functionalization | Spiroindenyl-2-oxindoles | nih.gov |

Organocatalytic Strategies in Oxindole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the asymmetric synthesis of chiral oxindoles. nih.gov These strategies often rely on domino or one-pot reaction sequences, enhancing step- and atom-economy. nih.gov Organocatalytic approaches have been successfully applied to the synthesis of chiral spirooxindoles, which are oxindole derivatives containing a spiro-fused ring at the C-3 position. nih.gov Various organocatalysts with distinct activation modes are utilized to construct these structurally complex molecules. nih.gov

Radical Reaction Pathways in Derivatization

Radical reactions provide a unique avenue for the synthesis and functionalization of oxindoles. One approach involves the radical addition and cyclization of acrylamide derivatives. nih.gov A polar-radical crossover strategy has been developed where the addition of deprotonated anilines to disubstituted ketenes generates amide enolates. Subsequent single-electron transfer oxidation leads to an α-amide radical that undergoes homolytic aromatic substitution to yield 3,3-disubstituted oxindoles. nih.gov

Furthermore, radical cascade reactions mediated by ultrasound have been shown to enable the rapid synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates and formamides. nih.gov

Electro-synthesis Approaches

Electrosynthesis has gained traction as a green and sustainable strategy for the synthesis of oxindole derivatives. nih.gov By using electrons as a traceless redox agent, electrosynthesis avoids the need for stoichiometric chemical oxidants or reductants. nih.gov This methodology has been applied to the dimerization of 3-substituted 2-oxindoles to form a C(sp³)–C(sp³) bond at the pseudobenzylic position. nih.gov Additionally, direct electrochemical Umpolung C–H functionalization of oxindoles allows for the synthesis of unsymmetrical 3,3-disubstituted oxindoles under mild conditions. nih.gov

Targeted Synthesis of this compound and its Carboxylic Acid Precursors

The synthesis of this compound typically proceeds through the formation of its corresponding carboxylic acid precursor, 2-oxoindoline-7-carboxylic acid.

A reported synthesis of 2-oxoindoline-7-carboxylic acid involves the hydrolysis of 7-cyanoindoline. In this procedure, 7-cyanoindoline is heated with aqueous sulfuric acid, followed by neutralization and subsequent acidification to precipitate the desired carboxylic acid.

The conversion of the carboxylic acid to the carboxamide is a standard chemical transformation. A common method for this amidation is the use of peptide coupling reagents. For instance, the synthesis of N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide from 2-oxoindoline-5-carboxylic acid has been achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC•HCl) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov A similar strategy can be envisioned for the synthesis of this compound from its carboxylic acid precursor.

Another approach for the synthesis of a related compound, 2,3-dioxoindoline-7-carboxamide, involves the reaction of isatin-7-carboxylic acid with di-tert-butyl dicarbonate and ammonium hydrogen carbonate. nih.gov

| Precursor | Reagents | Product | Reference |

| 7-Cyanoindoline | H₂SO₄, H₂O | 2-Oxoindoline-7-carboxylic acid | |

| 2-Oxoindoline-5-carboxylic acid | EDC•HCl, HOBt, DIPEA, Amine | 2-Oxoindoline-5-carboxamide derivative | nih.gov |

| Isatin-7-carboxylic acid | (Boc)₂O, NH₄HCO₃ | 2,3-Dioxoindoline-7-carboxamide | nih.gov |

Amidation Strategies for Carboxamide Formation

The conversion of the precursor, 2-Oxoindoline-7-carboxylic acid, to this compound is a critical step, typically achieved through various amidation strategies. These methods focus on activating the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. Direct amidation reactions, which form water as the only byproduct, are often promoted by removing water, for instance, through azeotropic distillation. mdpi.com

More commonly, coupling reagents are employed to form a highly reactive acyl intermediate in situ, which then readily reacts with an amine source. This approach is fundamental in peptide synthesis and has been widely adapted for general amide bond formation. mdpi.commdpi.com The choice of reagent depends on factors like substrate tolerance, desired reaction conditions, and scale. Enzymatic strategies, utilizing enzymes like amidotransferases, also present a biocatalytic route for amide bond formation, often proceeding through an acyl-adenylate or acyl-phosphate intermediate at the expense of ATP. nih.gov

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent Category | Specific Examples | Activating Mechanism |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms an O-acylisourea intermediate. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms an activated benzotriazolyl ester. |

| Triazine Derivatives | Trichlorotriazine (TCT) | Acts as a powerful activating agent, can be used catalytically with an N-formylpyrrolidine co-catalyst. mdpi.com |

Derivatization of the Carboxylic Acid Moiety

Beyond conversion to the primary carboxamide, the carboxylic acid group of 2-Oxoindoline-7-carboxylic acid can be transformed into various other functional groups. These derivatizations are useful for creating analogs with different physicochemical properties. Standard organic chemistry transformations can be applied, such as esterification through reaction with alcohols under acidic conditions or conversion to acyl halides for subsequent reactions. thermofisher.com The carboxylic acid can also be converted into esters, acyl hydrazides, or hydroxamic acids. thermofisher.com Another strategy involves converting the carboxylic acid into an aliphatic amine by coupling it with a half-protected diamine, followed by deprotection. thermofisher.com

Derivatization Strategies at Key Positions of the this compound Scaffold

The this compound scaffold offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships. The N1, C3, and carboxamide positions are primary targets for derivatization.

Modifications at the N1 Position

The nitrogen atom at the N1 position of the oxindole ring is a common site for functionalization. The hydrogen atom on the nitrogen can be substituted with a variety of groups through reactions such as N-alkylation, N-acylation, or N-sulfonylation. These modifications can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. For instance, introducing N-alkyl or N-benzyl groups can enhance solubility in certain solvents and influence biological interactions. nih.gov N-methylation has been shown to be a critical modification in related indole-2-carboxamide series, as the increased lipophilicity can be essential for crossing cell membranes. mdpi.com

Substitutions at the C3 Position

The C3 position of the 2-oxoindoline core is a nucleophilic carbon that is readily functionalized. chim.it Its strategic location adjacent to the carbonyl group and the aromatic ring makes it a hub for introducing chemical diversity.

One powerful method for functionalizing this position is the Passerini reaction, a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (such as an isatin precursor). This reaction provides direct access to α-acyloxy carboxamide derivatives at the C3 position. google.com Another key strategy involves the construction of spirocyclic systems at the C3 position, which introduces significant three-dimensional complexity. Spirocyclopropyl oxindoles are a particular class of mono-activated cyclopropanes that can undergo cycloaddition reactions to form more complex polycyclic architectures. nih.govrsc.org

Table 2: Examples of C3-Position Functionalization Reactions

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Passerini Reaction | A three-component reaction between an isatin, a carboxylic acid, and an isocyanide. | Yields a 3-hydroxy-2-oxoindoline with an α-acyloxy carboxamide substituent at C3. google.com |

| Cycloaddition | Reaction of spirocyclopropyl oxindoles with various reaction partners. | Forms spiro-[pyrrolidin-2,3′-oxindole] and other complex fused ring systems. rsc.org |

Chemical Functionalization of the Carboxamide Group

The primary carboxamide group at the C7 position can also be a target for chemical modification. While generally stable, it can undergo reactions under specific conditions. For example, the amide can be hydrolyzed back to the carboxylic acid under strong acidic or basic conditions. Dehydration of the primary amide using reagents like phosphorus pentoxide or trifluoroacetic anhydride can yield the corresponding nitrile derivative. Furthermore, the amide nitrogen can be alkylated or acylated, although this is often more challenging than at the N1 position due to lower reactivity. Bioisosteric replacement, where the amide bond is substituted with a group that has similar physical or chemical properties, such as a 1,2,3-triazole or an oxadiazole, is another advanced strategy to modify this part of the molecule. nih.gov

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can serve as a building block for the creation of larger, hybrid molecules. This involves covalently linking the oxindole core to other pharmacologically relevant moieties or heterocyclic systems. For example, the C3 position can be functionalized with a hydrazono group, which can then be used as a handle to attach other cyclic systems, such as thiazoles. researchgate.net This approach allows for the combination of structural features from different molecular classes, potentially leading to compounds with novel or synergistic properties. The synthesis of such hybrids often involves multi-step sequences where the oxindole core is first constructed and then elaborated upon by linking it to other pre-formed molecular fragments.

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. In the context of this compound derivatives, achieving stereocontrol, particularly at the C3 position, is of paramount importance for the development of novel therapeutic agents. The strategic placement of a carboxamide group at the 7-position of the oxindole core can significantly influence the stereochemical outcome of reactions, presenting both unique challenges and opportunities for chiral induction.

Research into the stereoselective synthesis of oxindoles has revealed that substituents on the aromatic ring can exert a remarkable effect on the diastereoselectivity of certain transformations. A key example is the oxidative rearrangement of indole-2-carboxamides to generate chiral 3,3-disubstituted oxindoles. In these reactions, the nature of the substituent at the 7-position has been shown to be a critical factor in controlling the stereochemical course of the reaction.

One notable study investigated the diastereoselective oxidative rearrangement of indole-2-carboxamides derived from (S)-2-methoxymethylpyrrolidine. This work demonstrated that the presence and electronic nature of a substituent at the 7-position of the indole (B1671886) ring have a profound impact on the diastereoselectivity of the formation of the corresponding 3,3-disubstituted oxindole. rsc.org While a simple carboxamide at the 7-position was not explicitly detailed, the findings provide valuable insights into the potential role of such a group in directing stereoselectivity.

The development of organocatalytic asymmetric reactions has provided powerful tools for the synthesis of chiral oxindole derivatives. For instance, the highly enantioselective Michael addition of 3-substituted oxindoles to α,β-unsaturated acyl phosphonates has been successfully achieved using chiral squaramide catalysts. nih.govrsc.org This methodology allows for the construction of 3,3'-disubstituted oxindoles bearing adjacent quaternary and tertiary stereogenic centers with high levels of diastereo- and enantioselectivity. Although this work focused on oxindoles with substitution at the 3-position, the principles of using chiral organocatalysts to control the stereochemistry of reactions involving the oxindole scaffold are broadly applicable.

Furthermore, organocatalytic asymmetric [3 + 3] annulations of 3-carboxamide oxindoles with β,γ-unsaturated α-keto esters have been developed to afford densely functionalized spiro-δ-lactam oxindoles. rsc.org This approach demonstrates that the carboxamide group, in this case at the C3-position, is compatible with organocatalytic systems and can lead to products with multiple stereogenic centers in a highly controlled manner.

The synthesis of chiral spirooxindoles, a prominent structural motif in many biologically active compounds, often relies on stereoselective methodologies. The enantioselective Morita–Baylis–Hillman (MBH) reaction of 7-azaisatins, which are electronically similar to 7-substituted isatins, with maleimides using a bifunctional tertiary amine catalyst, provides access to multifunctional 3-hydroxy-7-aza-2-oxindoles with high enantiopurity. nih.gov This highlights the potential for achieving high levels of stereocontrol in reactions involving isatin-like precursors with nitrogen-containing functionalities on the aromatic ring.

The following table summarizes representative examples of stereoselective syntheses of substituted oxindole derivatives, illustrating the high levels of stereocontrol that can be achieved through various catalytic methods. While not all examples feature a 7-carboxamide group, they provide a strong foundation for the development of stereoselective routes to this compound derivatives.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Michael Addition | Chiral Squaramide | 3-Substituted Oxindoles, α,β-Unsaturated Acyl Phosphonates | 3,3'-Disubstituted Oxindoles | >99:1 | up to 98% |

| [3 + 3] Annulation | Organocatalyst | 3-Carboxamide Oxindoles, β,γ-Unsaturated α-Keto Esters | Spiro-δ-lactam Oxindoles | >95:5 | up to 99% |

| Morita–Baylis–Hillman | β-Isocupreidine (β-ICD) | 7-Azaisatins, Maleimides | 3-Hydroxy-7-aza-2-oxindoles | - | up to 94% |

| Aldol Reaction | Chiral Bifunctional Primary-amine | Isatins, Ketones | 3-Hydroxy-2-oxindoles | up to 99:1 | up to 99% |

Reaction Mechanisms and Mechanistic Insights

Exploration of Nucleophilic and Electrophilic Reaction Mechanisms

The 2-oxoindoline nucleus possesses sites susceptible to both nucleophilic and electrophilic attack, allowing for a variety of functionalization strategies.

Nucleophilic Reactions: The C3 position of the oxindole (B195798) ring is electrophilic due to the adjacent carbonyl group and is a primary site for nucleophilic attack. This reactivity is commonly exploited in condensation and addition reactions. For instance, the Knoevenagel condensation between an oxindole and an aldehyde proceeds via nucleophilic attack of the enolizable C3-position of the oxindole onto the aldehyde's carbonyl carbon researchgate.net.

Furthermore, in derivatives such as 5-bromo-2-oxoindoline-7-carboxamide, the bromine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions.

Electrophilic Reactions: The benzene (B151609) portion of the oxindole ring can undergo electrophilic aromatic substitution. The directing effects of the fused lactam ring and the carboxamide group influence the regioselectivity of these reactions. Additionally, the nitrogen atom of the lactam can act as a nucleophile, participating in reactions with electrophiles. However, a more common mechanistic pathway involves the deprotonation of the C3-position to form an enolate, which then acts as a nucleophile in reactions such as palladium-catalyzed α-arylation organic-chemistry.orgnih.govacs.org. This process is crucial for creating a quaternary stereocenter at the C3-position, a common feature in many bioactive oxindole alkaloids rsc.org. The mechanism often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with the oxindole enolate and subsequent reductive elimination to afford the C3-arylated product organic-chemistry.orgacs.org.

Investigation of Cyclization and Rearrangement Processes

The formation of the core 2-oxoindoline ring system is achieved through various cyclization strategies, often involving intramolecular reactions. Subsequent rearrangements can further functionalize the scaffold.

Cyclization Mechanisms:

Palladium-Catalyzed Intramolecular C-H Functionalization: A prevalent method for synthesizing oxindoles involves the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides organic-chemistry.orgnih.gov. A proposed mechanism suggests the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) enolate. This is followed by an intramolecular C-H activation/functionalization at the ortho-position of the aniline (B41778) ring, leading to the cyclized oxindole product after reductive elimination organic-chemistry.orgthieme-connect.com.

Radical Cyclization: Radical cyclization of N-arylacrylamides offers another powerful route to oxindoles rsc.orgthieme-connect.comrsc.orgacs.orgresearchgate.net. These reactions can be initiated by various means, including photoredox catalysis or chemical radical initiators acs.org. The mechanism typically involves the generation of a radical species that adds to the alkene moiety of the acrylamide. The resulting radical then undergoes an intramolecular cyclization onto the aromatic ring to form the five-membered lactam ring, followed by aromatization to yield the oxindole product rsc.orgthieme-connect.comresearchgate.net.

Rearrangement Processes:

Hofmann Rearrangement: This classical rearrangement can be employed to synthesize the 7-carboxamide functionality from a corresponding dicarboxamide precursor. The mechanism involves the treatment of a primary amide with bromine and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine (or in this context, the carboxamide) with the loss of a carbon atom wikipedia.orgmasterorganicchemistry.com.

Hofmann-Martius Rearrangement: In certain 3-N-aryl-2-oxindoles, a thermal or acid-catalyzed Hofmann-Martius rearrangement can occur, leading to the migration of the aryl group from the nitrogen atom to the C3-position of the oxindole ring, furnishing 3-(arylamino)-2-oxindoles researchgate.netscispace.comcolab.ws.

A summary of key cyclization and rearrangement reactions is presented in Table 1.

| Reaction Name | Precursor Type | Key Reagents | Mechanistic Feature | Product | Ref |

| Pd-Catalyzed Cyclization | α-Chloroacetanilides | Pd(OAc)₂, Ligand, Base | Intramolecular C-H Functionalization | Substituted Oxindoles | organic-chemistry.orgnih.gov |

| Radical Cyclization | N-Arylacrylamides | Radical Initiator (e.g., K₂S₂O₈) | Intramolecular Radical Addition to Arene | Substituted Oxindoles | thieme-connect.comresearchgate.net |

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | Isocyanate Intermediate Formation | Primary Amine (one carbon less) | wikipedia.orgmasterorganicchemistry.com |

| Hofmann-Martius Rearrangement | 3-N-Aryl-2-oxindoles | Heat or Acid | Aryl Migration (N to C3) | 3-(Arylamino)-2-oxindoles | researchgate.netscispace.com |

Catalytic Mechanisms in 2-Oxoindoline-7-carboxamide Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of the this compound framework. Both metal-based and organocatalytic systems are widely employed.

Palladium Catalysis: Palladium catalysts are extensively used for C-H activation and cross-coupling reactions to build the oxindole core or to derivatize it thieme-connect.comorganic-chemistry.org. In the synthesis of oxindoles from anilides and 2-iodoacetates, a proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle thieme-connect.com. The cycle begins with C-H activation of the anilide, followed by oxidative addition of the iodoacetate to the palladium center, and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. Domino Heck/C-H functionalization reactions also utilize palladium catalysis to construct complex spirooxindoles, proceeding through spiropalladacycle intermediates nih.gov.

Nickel Catalysis: Nickel catalysts are effective for reactions such as the C3-alkylation of oxindoles with alcohols via the "borrowing hydrogen" methodology researchgate.netmdpi.comacs.orgresearchgate.net. The proposed mechanism starts with the nickel catalyst abstracting hydrogen from the alcohol to form a nickel-hydride species and an aldehyde in situ mdpi.comresearchgate.net. The oxindole then undergoes a condensation reaction with the aldehyde. Finally, the nickel-hydride species reduces the resulting C=C double bond to afford the C3-alkylated product and regenerate the active nickel catalyst mdpi.com. More complex nickel-catalyzed reductive cyclizations can proceed through a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps nih.gov.

Organocatalysis: Chiral organocatalysts, such as thiourea (B124793) derivatives or amino acids, are used to achieve enantioselective functionalization of the oxindole scaffold nih.govoaepublish.commdpi.com. These catalysts operate through non-covalent interactions, like hydrogen bonding, to activate the substrates. For example, in a Michael addition to an isatylidene malononitrile, a thiourea-based catalyst can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds, thereby controlling the stereochemical outcome of the reaction nih.gov. These domino processes often involve a sequence of Michael addition followed by an intramolecular cyclization nih.govacs.org.

Mechanistic Aspects of Multicomponent Reactions Involving Oxindole Precursors

Multicomponent reactions (MCRs) are highly efficient strategies for rapidly constructing complex molecules like oxindole derivatives from simple starting materials in a single step acs.orgnih.gov.

Ugi and Passerini Reactions: Isatin (B1672199), a common precursor to oxindoles, is frequently used in isocyanide-based MCRs like the Ugi and Passerini reactions researchgate.netwikipedia.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.net.

In the Ugi four-component reaction , an aldehyde (or ketone, like isatin), an amine, a carboxylic acid, and an isocyanide combine wikipedia.orgslideshare.net. The mechanism begins with the formation of an imine from the isatin and the amine. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion. The final step is an irreversible Mumm rearrangement, which drives the reaction to completion, yielding a complex bis-amide product wikipedia.org. This has been applied to create β-lactam-containing spirooxindoles rsc.orgbohrium.com.

The Passerini three-component reaction involves a ketone (like isatin), a carboxylic acid, and an isocyanide wikipedia.orgorganic-chemistry.orgnih.gov. The generally accepted mechanism proceeds through a concerted, non-ionic pathway where a hydrogen-bonded cluster of the carboxylic acid and isatin reacts with the isocyanide via a cyclic transition state organic-chemistry.orgnih.gov.

Cascade Reactions: Many MCRs leading to oxindoles involve intricate cascade sequences. For example, a palladium-catalyzed multicomponent cascade reaction of 3-diazo oxindole and isocyanides has been developed to synthesize N-fused polycyclic indoles bohrium.comrsc.orgrsc.org. The proposed mechanism involves the initial formation of a palladium-isocyanide complex, followed by a series of annulation and cyclization steps, often assisted by an amide group within the substrate, to build the complex polycyclic architecture in one pot bohrium.comrsc.org. Similarly, organocatalytic cascade reactions can be initiated by a Michael addition, which then triggers subsequent intramolecular cyclizations and tautomerizations to yield highly functionalized spirooxindoles nih.govacs.org.

The mechanistic pathways for these MCRs are summarized in Table 2.

| Reaction Type | Key Components | Mechanistic Highlights | Product Class | Ref |

| Ugi Reaction | Isatin, Amine, Carboxylic Acid, Isocyanide | Imine formation -> Isocyanide addition -> Mumm rearrangement | β-Lactam Spirooxindoles | rsc.orgwikipedia.orgbohrium.com |

| Passerini Reaction | Isatin, Carboxylic Acid, Isocyanide | Concerted reaction via cyclic transition state | α-Acyloxy Amides | wikipedia.orgorganic-chemistry.orgnih.gov |

| Pd-Catalyzed Cascade | 3-Diazo Oxindole, Isocyanides | Pd-carbene formation -> [3+1+1] Annulation | N-Fused Polycyclic Indoles | bohrium.comrsc.org |

| Organocatalytic Cascade | Isothiocyanato Oxindole, Nitroindole | Michael addition -> Intramolecular Cyclization | Polycyclic Spirooxindoles | nih.govacs.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. akj.az By calculating the electron density, DFT can predict a wide range of molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential, which are essential for understanding the molecule's chemical behavior. akj.azresearchgate.net

The electronic properties of 2-oxoindoline-7-carboxamide are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.netunizin.org

Analysis of the charge distribution, often visualized with a molecular electrostatic potential (MEP) map, identifies the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atom of the oxo group and the carboxamide carbonyl group are expected to have a high electron density, rendering them nucleophilic and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen in the indoline (B122111) ring and the amide group are electron-deficient, making them electrophilic and potential hydrogen bond donors. msu.edu This charge polarization is key to its intermolecular interactions. nih.govlibretexts.org

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely distributed over the electron-rich aromatic ring and lone pairs of the indoline nitrogen. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Expected to be localized on the electron-withdrawing carbonyl groups of the lactam and carboxamide functions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is anticipated, suggesting a balance of stability and reactivity, typical for drug-like scaffolds. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Negative potential (red/yellow) around carbonyl oxygens; Positive potential (blue) around N-H protons. |

This table is based on theoretical principles and data from analogous oxindole (B195798) structures.

While the 2-oxoindoline ring system is largely planar and rigid, rotation can occur around the single bond connecting the aromatic ring to the carboxamide group. This rotation gives rise to different conformers (spatial arrangements). DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer. nih.gov The stability of a particular conformer is governed by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. Predicting the lowest-energy conformation is critical for molecular docking studies, as it represents the most likely structure the molecule will adopt in a biological environment. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.orgnih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of potential drug candidates. For this compound, docking studies can hypothesize how it interacts with the active sites of various enzymes or receptors. nih.govresearchgate.net

Docking algorithms generate and score numerous possible binding poses of a ligand within a protein's binding pocket. nih.gov The scoring functions estimate the binding affinity, allowing for the ranking of different binding modes. nih.gov The specificity of the interaction is determined by how well the ligand's shape and chemical properties complement the binding site. mdpi.com For the oxindole scaffold, studies on its derivatives show that the core structure can fit into narrow, hydrophobic pockets, with its functional groups forming specific directional interactions with protein residues. nih.gov

The binding affinity of a ligand is driven by various non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.govplos.org The this compound molecule possesses key functional groups for these interactions. The N-H group of the indoline lactam and the -NH2 of the carboxamide group can act as hydrogen bond donors. The C=O of the lactam and the C=O of the carboxamide are potent hydrogen bond acceptors. researchgate.net The fused benzene (B151609) ring provides a significant hydrophobic surface for van der Waals and π-stacking interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine. acs.orglibretexts.org The interplay of these interactions dictates the stability and strength of the ligand-protein complex. acs.org

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Molecular Feature | Potential Interacting Protein Residue(s) |

|---|---|---|

| Hydrogen Bond Donor | Indoline N-H | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Donor | Carboxamide N-H₂ | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Indoline C=O | Arginine, Lysine, Serine, Histidine |

| Hydrogen Bond Acceptor | Carboxamide C=O | Arginine, Lysine, Serine, Histidine |

| Hydrophobic/π-Stacking | Benzene ring of Indoline | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

This table summarizes theoretically favorable interactions based on the compound's structure.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for the system, MD simulations can assess the conformational stability of the ligand in the binding pocket and the persistence of key interactions. acs.orgmdpi.com An MD simulation typically runs for hundreds of nanoseconds to observe the dynamic behavior of the complex. mdpi.com

Analysis of the MD trajectory, particularly through metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, indicates the stability of the binding pose. researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely in its docked position. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA. nih.govmdpi.com These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor recognition process.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development, helping to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov For the 2-oxoindoline scaffold, various computational models are employed to estimate these properties. nih.govresearchgate.net

In silico tools and web-based platforms like SWISSADME and Qikprop are commonly used to calculate physicochemical descriptors and predict ADME parameters based on a compound's chemical structure. nih.govsifisheriessciences.com These predictions are often guided by established principles like Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a molecule. nih.govsifisheriessciences.com Studies on various oxindole derivatives indicate that this scaffold is often associated with good drug-like properties. researchgate.netnih.gov For instance, analyses of similar structures have shown high gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier. researchgate.net

The predicted ADME profile for a compound like this compound, based on analyses of its derivatives, is summarized below. These parameters are crucial for optimizing the design of new drug candidates based on this scaffold. nih.govbohrium.com

Table 1: Predicted In Silico ADME Parameters for the 2-Oxoindoline Scaffold This table presents a set of representative ADME parameters typically evaluated for compounds containing the 2-oxoindoline core, based on computational studies of its derivatives. The values are illustrative and derived from general findings in the literature for this class of compounds.

| Parameter | Predicted Property | Significance in Drug Design |

| Molecular Weight | < 500 g/mol | Influences size-dependent absorption and diffusion. |

| LogP (Lipophilicity) | 1-3 | Affects solubility, permeability across membranes, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. mdpi.com |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and target interaction. |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Variable/Possible | Suggests potential for activity in the central nervous system (CNS). researchgate.netmdpi.com |

| Cytochrome P450 (CYP) Inhibition | Potential Inhibitor of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19) | Predicts potential for drug-drug interactions. researchgate.net |

Structure-Based Computational Design Approaches for Novel Analogues

The 2-oxoindoline core is recognized as a "privileged scaffold" in medicinal chemistry because it can serve as a foundation for designing ligands that bind to a wide range of biological targets. nih.gov Structure-based computational design uses the three-dimensional structure of a target protein to guide the creation of new molecules with high affinity and selectivity. nih.gov

This approach typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com For the 2-oxoindoline scaffold, docking studies have been instrumental in designing novel analogues targeting protein kinases, which are crucial in cancer and inflammation pathways. nih.govresearchgate.net For example, the 2-oxoindoline structure serves as a core scaffold for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in tumors. nih.gov

The design process involves:

Scaffold Identification : The this compound structure is used as the starting point or core scaffold.

Target Selection : A specific biological target, often an enzyme like a kinase, is identified. For instance, Cyclin-Dependent Kinases (CDKs) are a common target for oxindole-based inhibitors. researchgate.netresearchgate.net

Molecular Docking : The scaffold is placed into the active site of the target protein using docking software. This reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. nih.gov

Analogue Design : Based on the docking results, new analogues are designed by adding or modifying substituents at various positions on the oxindole ring. The goal is to enhance binding affinity and improve pharmacokinetic properties. For example, substitutions at the 3-position of the 2-oxoindoline ring have been shown to be critical for improving potency and selectivity. nih.gov

Iterative Refinement : The newly designed analogues are then re-docked and their binding energies and ADME properties are evaluated in silico. This iterative process helps in prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov

Computational methods such as Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA) are often used to further validate the stability of the ligand-protein complex and refine the binding affinity predictions. nih.gov

Structure Activity Relationship Sar Investigations of 2 Oxoindoline 7 Carboxamide Analogues

Impact of Substituent Effects on Biological Activities

The biological activity of 2-oxoindoline-7-carboxamide analogues is highly sensitive to the nature and position of substituents on both the oxindole (B195798) ring and the carboxamide moiety. SAR studies have shown that even minor chemical modifications can lead to significant changes in potency and selectivity.

The substitution pattern on the aromatic part of the oxindole ring is a key determinant of activity. For instance, studies on related indolin-2-one derivatives targeting inflammatory pathways revealed that electron-withdrawing groups at the 5-position, such as bromo or fluoro substituents, resulted in the highest inhibitory activity. researchgate.net Specifically, 5-bromo/fluorine substituted derivatives bearing a 4-methylsulfonylphenyl group at the 3-position demonstrated enhanced inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with improved selectivity for COX-2. researchgate.net In another series of 5-fluoro-2-oxindole derivatives developed as α-glucosidase inhibitors, substitutions at the 3-position were critical. frontiersin.org Compounds with specific phenyl groups at this position showed inhibitory potency 10 to 15 times greater than the reference drug, acarbose. frontiersin.org

Substituents at the 3-position of the 2-oxindole core have been extensively studied for their impact on anticancer activity. unife.it The potency and selectivity of these compounds are dependent on the substituent and the configuration of the double bond at this position. unife.it For example, a pyrrole (B145914) substituent at C-3 was found to be favorable for antiproliferative activity, with the Z-isomer being significantly more potent against certain leukemia cell lines. unife.it The bioisosteric replacement of the pyrrole with a thiophene (B33073) ring generally led to a decrease in potency, indicating that these two heterocycles are not bioequivalent at this position. unife.it

Modifications to the carboxamide group itself also significantly influence biological outcomes. In a series of quinazoline-4(3H)-one-7-carboxamide derivatives, which share the carboxamide feature, the substituent on the amide nitrogen was crucial for inhibiting soluble epoxide hydrolase (sEH). acs.org A neopentyl group was identified as the most effective amide substituent for potent sEH inhibition. acs.org Similarly, in a series of 1H-indole-7-carboxamides acting as α1-adrenoceptor agonists, an unsubstituted indole (B1671886) nitrogen was found to be optimal for activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of oxindole-based compounds from different studies.

| Scaffold | Substituent Position(s) | Substituent(s) | Observed Effect on Biological Activity | Target/Assay | Reference |

| Indolin-2-one | 5 | Electron-withdrawing groups (e.g., -Br, -F) | Highest inhibitory activity | Anti-inflammatory (COX/5-LOX) | researchgate.net |

| 5-Fluoro-2-oxindole | 3 | Substituted phenyl groups | 10-15 fold higher activity than acarbose | α-Glucosidase inhibition | frontiersin.org |

| 2-Oxindole | 3 | Pyrrole (Z-isomer) | High potency against leukemia cells | Anticancer | unife.it |

| 2-Oxindole | 3 | Thiophene | Decreased potency compared to pyrrole | Anticancer | unife.it |

| Quinazolinone-7-carboxamide | Amide Nitrogen | Neopentyl | Potent inhibition | Soluble Epoxide Hydrolase (sEH) | acs.org |

| 1H-Indole-7-carboxamide | Indole Nitrogen | Unsubstituted (-H) | Optimal activity | α1-adrenoceptor agonism | nih.gov |

Positional Isomerism and Pharmacophore Mapping

The position of the carboxamide group on the indole ring is a crucial determinant of biological function and selectivity. nih.gov In a study of 1H-indole-carboxamide derivatives as α-adrenoceptor agonists, optimal activity was observed only when the carboxamide was at the 7-position. nih.gov Removal of the carboxamide group from this position diminished α1-adrenoceptor activity and, critically, resulted in a loss of selectivity. nih.gov This highlights the C-7 carboxamide as a key recognition element for the target receptor. Similarly, investigations into quinazolinone derivatives, which are structurally related, showed that chlorine substitution at the ortho- or meta-position of a phenyl ring was preferred for effective sEH inhibition, while a para-substitution caused a decrease in potency. acs.org

Pharmacophore mapping helps to define the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for biological activity. ijpsonline.comdovepress.com For the 2-oxoindoline scaffold, pharmacophore models are used to guide the design of new inhibitors. For instance, in the design of VEGFR-2 inhibitors, the 2-indolinone core serves as a key hydrogen-bonding unit, typically interacting with the hinge region of the kinase domain. nih.gov A general pharmacophore for many oxindole-based kinase inhibitors includes:

A hydrogen bond donor/acceptor group (the oxindole NH and C=O).

An aromatic ring system (the indolinone itself).

A linker element.

A distal hydrophobic or hydrogen-bonding group to interact with other regions of the active site. nih.gov

The development of potent Bruton's tyrosine kinase (BTK) inhibitors based on the oxindole scaffold also utilized structure-based pharmacophore modeling to identify compounds with improved interactions with key amino acids in the binding pocket. umtm.cz This approach allows for the virtual screening of compound libraries and the rational design of new derivatives that fit the hypothesized pharmacophore, increasing the probability of identifying active molecules. scirp.org

Stereochemical Influences on Activity Profiles

The three-dimensional structure of a molecule, including the specific arrangement of atoms at chiral centers (stereochemistry), can have a profound impact on its biological activity. For 2-oxoindoline analogues, stereoisomerism often leads to significant differences in potency, selectivity, and target binding.

A prominent example is found in derivatives with a substituted methylene (B1212753) group at the C-3 position of the oxindole ring. unife.it This creates the possibility of geometric isomers (E/Z). Studies on such compounds revealed that the E- and Z-isomers can possess distinct antiproliferative activities. unife.it For instance, with a pyrrole substituent at C-3, the Z-isomer was found to be considerably more potent against specific leukemia cell lines. unife.it Conversely, for a 2'-thienyl derivative, the E-isomer showed improved activity against a different set of cancer cell lines. unife.it This demonstrates that the spatial orientation of the substituent at C-3 is critical for optimal interaction with the biological target and that the preferred geometry can vary depending on the cell line or target.

The creation of spirocyclic systems, where the C-3 of the oxindole is part of a new ring system, introduces multiple chiral centers. The stereoselective synthesis of these complex molecules is crucial, as different diastereomers can exhibit varied biological profiles. nih.gov For example, in the synthesis of dispirooxindole derivatives through cycloaddition reactions, the stereochemical outcome can be controlled by using more sterically hindered reactants, leading to the selective formation of specific diastereomers. nih.gov The absolute configuration of these chiral centers dictates how the molecule fits into a binding pocket, affecting its activity.

Furthermore, the synthesis of complex natural product components, such as the unusual amino acid MeBmt found in Cyclosporin A, highlights the importance of stereocontrol. bohrium.com The development of a syn-selective dynamic kinetic resolution (DKR) of a β-ketoester precursor was essential to achieve the desired stereochemistry. bohrium.com The stereochemical outcome of such reactions is highly dependent on the substrate structure and reaction conditions, underscoring the fine-tuning required to produce the biologically active stereoisomer. bohrium.com

Rational Design Principles for Enhancing Target Interaction Specificity

Rational design, often aided by computational methods, has become a cornerstone in the development of this compound analogues with improved potency and selectivity. ijpsjournal.com This approach leverages structural information about the target protein to guide the design of molecules that bind with high affinity and specificity.

A key strategy involves identifying a known inhibitor and using its binding mode as a blueprint. For example, novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were designed as potential anticancer agents inspired by the pharmacophoric features of the approved VEGFR-2 inhibitor, sunitinib. nih.gov The design incorporated the 2-indolinone core to mimic sunitinib's interaction with the ATP binding pocket's hinge region, while various functional groups were added to occupy other key domains, such as the DFG domain and an allosteric hydrophobic pocket. nih.gov This targeted approach led to the identification of a lead compound with potent antiproliferative activity and strong binding interactions confirmed by molecular docking. nih.gov

Another example of rational design is the development of novel oxindoline carboxamide derivatives as inhibitors of the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp). nih.gov In this work, a series of new compounds were designed and synthesized to specifically target the viral enzyme. Molecular docking and surface plasmon resonance (SPR) binding analysis were used to evaluate their affinity for the target protein, leading to the identification of several derivatives with high binding affinity in the micromolar range. nih.gov

Structure-based design was also employed to create novel oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors for cancer therapy. umtm.cz Starting from an identified lead compound, further modifications were rationally introduced to enhance interactions with critical amino acid residues in the BTK active site. umtm.cz This process, which combined pharmacophore modeling, docking, and molecular dynamics simulations, successfully identified new compounds with selective cytotoxicity against cancer cells expressing high levels of BTK. umtm.cz These studies exemplify how a deep understanding of the target structure and SAR principles enables the logical evolution of a chemical scaffold to produce highly specific and potent therapeutic agents. ijpsjournal.com

Biological Target Interaction and Mechanistic Studies in Vitro and Pre Clinical Non Human Models

Enzyme Inhibition Profiles and Mechanisms

Kinase Inhibition (e.g., CDK4, VEGFR-2)

No published studies were found that specifically evaluate the inhibitory activity of 2-Oxoindoline-7-carboxamide against Cyclin-Dependent Kinase 4 (CDK4) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While other oxindole (B195798) derivatives have been explored as kinase inhibitors, data for the 7-carboxamide substituted compound is not available.

Topoisomerase Inhibition (e.g., DNA gyrase, Topoisomerase IV)

There is no available research data on the effects of this compound on bacterial topoisomerase enzymes, including DNA gyrase and Topoisomerase IV.

Hydrolase Inhibition (e.g., Soluble Epoxide Hydrolase (sEH), Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory potential of this compound against the hydrolase enzymes soluble epoxide hydrolase (sEH), acetylcholinesterase, or butyrylcholinesterase has not been reported in the scientific literature.

Alpha-Glucosidase Inhibition

While various derivatives of the parent oxindole structure have been identified as inhibitors of alpha-glucosidase, no studies were found that specifically measure the inhibitory concentration (IC₅₀) or mechanism of action for this compound against this enzyme.

Matrix Metalloproteinase (MMP) Inhibition

Specific data on the interaction between this compound and any matrix metalloproteinase (MMP) isoforms is not available in published pre-clinical studies.

Inhibition of 5-Lipoxygenase Activating Protein (FLAP)

No in vitro or pre-clinical non-human model studies detailing the inhibitory activity of this compound against 5-Lipoxygenase Activating Protein (FLAP) could be located.

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data detailing the biological target interactions and mechanistic studies for the compound “this compound” that align with the requested outline.

The existing research focuses on broader classes of related compounds, such as "2-oxoindoline derivatives," "spirooxindoles," or other substituted "carboxamides." While these studies cover topics like MDM2-p53 interaction, RAF/MEK/ERK pathway modulation, cell cycle arrest, apoptosis, and DNA interaction, the findings are specific to the derivatives investigated in those particular studies.

Attributing these specific biological activities and mechanistic details to "this compound" without direct evidence would be scientifically inaccurate. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this specific compound as per the provided instructions.

Antimicrobial Mechanisms of Action (non-human pathogens)

While direct studies on the antimicrobial mechanism of this compound are not extensively detailed in the reviewed literature, the broader class of oxindole and indole (B1671886) carboxamide derivatives has been the subject of numerous investigations against a variety of non-human pathogens. These studies reveal a range of mechanisms through which these compounds exert their antimicrobial effects, primarily in in vitro and preclinical models.

Research into synthetic indole derivatives has identified multiple modes of action against multidrug-resistant Gram-positive bacteria. nih.gov One primary mechanism involves the inhibition of respiratory metabolism and the disruption of the bacterial cell membrane's potential. nih.gov Specifically, certain indole derivatives have been found to interfere with the mevalonate (B85504) pathway. This interference prevents the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin, leading to an accumulation of reactive oxygen species and subsequent destruction of the pathogen by phagocytic cells. nih.gov

Furthermore, some indole derivatives exhibit a bactericidal effect by targeting multiple components of the pathogen, which may help in preventing the development of drug resistance. nih.gov These compounds have also been shown to be effective in eradicating pre-formed biofilms and persister cells induced by other antibiotics. nih.gov Another proposed mechanism for certain indole derivatives is the permeabilization of the bacterial cell membrane, which can also lead to a synergistic effect when combined with conventional antibiotics. proquest.com

The antimicrobial activity of oxindole derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govtandfonline.com The structure of the oxindole scaffold allows for various chemical modifications, which in turn influences the biological activity and spectrum of the resulting derivatives. researchgate.net For instance, the introduction of different substituents on the oxindole ring has been shown to modulate the antimicrobial potency. tandfonline.com

Studies on various indole carboxamide derivatives have highlighted their potential as inhibitors of bacterial growth, with some compounds showing significantly lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943) against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The antifungal activity of carboxamide derivatives has also been noted to be generally higher than that of related propanamide derivatives. nih.gov The position of substitutions on the indole ring can also influence the antimicrobial activity; for example, indole carboxamide derivatives substituted at the 3-position have demonstrated better inhibition of Bacillus subtilis compared to their 2-position substituted counterparts. nih.gov

The following table summarizes the findings from various studies on the antimicrobial activity of different oxindole and indole carboxamide derivatives against non-human pathogens.

| Compound Class/Derivative | Target Pathogen(s) | Key Mechanistic Findings/Observations |

| Synthetic Indole Derivative (SMJ-2) | Multidrug-resistant Gram-positive bacteria | Inhibits respiratory metabolism, disrupts membrane potential, and interferes with the mevalonate pathway. nih.gov |

| Indole Carboxamide Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | Showed lower MIC values compared to ciprofloxacin and ampicillin against certain bacteria; higher antifungal activity than propanamide derivatives. nih.gov |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | E. coli, P. aeruginosa, S. pyogenes, S. aureus, A. niger, A. clavatus | Demonstrated significant antibacterial and antifungal activity. nih.gov |

| Substituted Isatin (B1672199) (Oxindole) Derivatives | Bacillus cereus, Shigella dysenteriae | Showed significant activity against both Gram-positive and Gram-negative bacteria. tandfonline.com |

| Indole-based Compounds (IM7) | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE) | Potentiates the effects of conventional antibiotics like norfloxacin, oxacillin, and vancomycin, likely by permeabilizing bacterial cell membranes. proquest.com |

| Indole-3-Carboxamido-Polyamine Conjugates | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Exhibit broad-spectrum antimicrobial activity. mdpi.com |

| Spiro[benzo[h]quinoline-7,3′-indoline]diones and Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Enterococcus faecalis, Staphylococcus aureus, Candida albicans | Certain derivatives showed strong antimicrobial activity against both bacteria. nih.gov |

Advanced Analytical Methodologies for Research Level Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Oxoindoline-7-carboxamide, the spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the oxindole (B195798) ring, and the amine (NH and NH₂) protons. The protons on the benzene (B151609) ring portion are expected to appear in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing carbonyl and carboxamide groups. The CH₂ protons at the C3 position of the indolinone ring would likely appear as a singlet further upfield. The amide (NH₂) and lactam (NH) protons are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would show distinct peaks for each of the nine carbon atoms. The carbonyl carbons of the lactam (C2) and the carboxamide group are the most deshielded, appearing far downfield (typically 160-185 ppm). libretexts.org Carbons of the aromatic ring appear in the approximate range of 115-150 ppm. libretexts.org The methylene carbon (C3) would be found in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ekb.eg

Below is a table of predicted NMR chemical shifts for this compound based on typical values for related structural motifs like 2-oxindole and aromatic amides. ekb.egmdpi.comspectrabase.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O, lactam) | - | ~175-180 |

| C3 (-CH₂-) | ~3.5 | ~35-40 |

| C3a (Ar-C) | - | ~125-130 |

| C4 (Ar-CH) | ~7.0-7.2 | ~120-125 |

| C5 (Ar-CH) | ~7.2-7.4 | ~128-132 |

| C6 (Ar-CH) | ~7.5-7.7 | ~124-128 |

| C7 (Ar-C) | - | ~130-135 |

| C7a (Ar-C) | - | ~140-145 |

| C=O (Amide) | - | ~168-172 |

| NH (Lactam) | ~10.5-11.0 (broad s) | - |

| NH₂ (Amide) | ~7.5 and ~7.9 (two broad s) | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through fragmentation patterns.

The molecular formula for this compound is C₉H₈N₂O₂, giving it a molecular weight of approximately 176.17 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. nih.gov It is highly suitable for the analysis of non-volatile and thermally sensitive compounds like this compound. Using electrospray ionization (ESI), the molecule can be gently ionized, typically forming protonated molecular ions [M+H]⁺ (m/z ≈ 177.18) or adducts with sodium [M+Na]⁺ (m/z ≈ 199.16). Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. academicjournals.org For a molecule like this compound, which has a relatively high boiling point and polar functional groups, derivatization may be necessary to increase its volatility and thermal stability before GC analysis. rjptonline.org Electron ionization (EI) is a common ionization technique in GC-MS, which typically causes extensive fragmentation, yielding a characteristic fingerprint that can be used for identification.

| Technique | Ion Type | Predicted m/z | Information Provided |

| HRMS (ESI+) | [M+H]⁺ | ~177.0608 | Exact mass, molecular formula confirmation |

| HRMS (ESI+) | [M+Na]⁺ | ~199.0427 | Adduct ion for confirmation |

| MS/MS | Fragment Ions | Variable | Structural information from fragmentation patterns |

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. It involves passing the mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte to be measured from other molecules in the mixture based on differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of pharmaceutical compounds. researchgate.net A reversed-phase HPLC method would be most appropriate for this compound. In this setup, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase.

Purity is typically determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks, assuming all components have a similar response factor at the detection wavelength (e.g., UV at 254 nm). For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure reference standard.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 280 nm |

| Retention Time | Dependent on exact conditions, but used for identification |

| Peak Area | Proportional to concentration, used for purity and quantification |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the appearance of the desired product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) alongside spots of the starting materials. chemistryhall.com The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate and hexane. The separated spots are visualized, commonly under UV light, where UV-active compounds appear as dark spots on a fluorescent background. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. The product will typically have a different Rf value than the starting materials.

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) | Observation |

| Starting Material 1 | 0.65 | Spot diminishes as reaction progresses. |

| Starting Material 2 | 0.50 | Spot diminishes as reaction progresses. |

| This compound (Product) | 0.30 | Spot appears and intensifies over time. |

X-ray Diffraction for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule without ambiguity.

The analysis of a suitable single crystal of this compound would yield a detailed structural model. This would confirm the planar nature of the fused ring system and provide information on the conformation of the carboxamide group. Furthermore, X-ray diffraction reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding. For this compound, hydrogen bonding would be expected between the NH groups of the lactam and carboxamide and the carbonyl oxygens, playing a crucial role in its solid-state architecture.

Metabolic Fate and Pathways Pre Clinical, in Vitro/in Silico

In Silico Prediction of Metabolic Stability and Biotransformation

In the early stages of drug discovery, in silico approaches are vital for forecasting the metabolic pathways and stability of new chemical entities, conserving resources by prioritizing compounds with favorable characteristics before synthesis. researchgate.net Computational tools, leveraging knowledge-based algorithms and machine learning, predict how a molecule might be metabolized. researchgate.netpensoft.net These predictions are based on recognizing structural motifs susceptible to enzymatic action and comparing the molecule to known metabolic analogues. pensoft.net

For compounds containing an oxoindoline scaffold, in silico models would assess the likelihood of various biotransformations. Software packages like BioTransformer or MetaSite can predict Phase I and Phase II metabolism. digitellinc.commoldiscovery.com These programs analyze the molecule's structure to identify atoms most likely to undergo reactions catalyzed by enzymes such as Cytochrome P450s (CYPs). moldiscovery.comcam.ac.uk For a structure like 2-Oxoindoline-7-carboxamide, key predicted transformations would include oxidation of the aromatic ring and potential hydrolysis of the amide group. pensoft.netnih.gov The stability of the compound is estimated by predicting its likelihood of being a substrate for major metabolizing enzymes like CYP3A4, which is responsible for the metabolism of over 50% of marketed drugs. nih.govresearchgate.net

Table 1: Predicted Metabolic Biotransformations for Oxoindoline-Containing Scaffolds

| Transformation Type | Predicted Reaction | Rationale |

| Phase I | Aromatic Hydroxylation | The indole (B1671886) ring is a common site for oxidation by CYP enzymes. pensoft.net |

| Phase I | Amide Hydrolysis | The carboxamide group can be cleaved by hydrolase enzymes. nih.gov |

| Phase I | Oxidation (Dehydrogenation) | Conversion of hydroxyl groups to ketones or carboxylates can occur. nih.gov |

| Phase II | Glucuronidation | Hydroxylated metabolites are often conjugated with glucuronic acid for excretion. nih.gov |

In Vitro Metabolic Studies using Enzyme Systems (e.g., Microsomes)

To experimentally validate in silico predictions, in vitro studies using subcellular fractions are employed. nih.gov Liver microsomes are a widely used model as they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netnih.gov These studies are essential for determining metabolic stability and identifying the enzymes responsible for a compound's metabolism. nih.gov

In a typical assay, this compound would be incubated with pooled human liver microsomes (HLM) in the presence of necessary cofactors, such as the NADPH regenerating system, which is crucial for CYP enzyme activity. nih.govresearchgate.net The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com The rate of disappearance of the parent compound allows for the calculation of its intrinsic clearance, a measure of its metabolic stability. evotec.com Similar studies using microsomes from other species (e.g., rat or mouse) can help identify a suitable animal model for further preclinical studies. nih.gov Studies on related "isatin acyl hydrazone" synthetic cannabinoids, which share the oxoindoline core, have demonstrated that major biotransformations include hydroxylation, hydrolysis, and glucuronidation when incubated with human liver microsomes. nih.govnih.gov

Identification of Predicted Metabolites and Metabolic Hotspots

A primary goal of in vitro metabolism studies is the identification of metabolites. chemrxiv.org By analyzing the incubation mixture from microsomal assays with high-resolution mass spectrometry, the structures of metabolites can be elucidated. mdpi.com For compounds with an oxoindoline-carboxamide structure, several metabolic pathways are plausible.

Metabolic "hotspots" are specific atoms or functional groups on a molecule that are most susceptible to enzymatic modification. For this compound, the aromatic part of the oxoindoline ring and the carboxamide group are predicted hotspots. Studies on analogous structures have identified several key biotransformations. nih.gov

Hydroxylation: The addition of a hydroxyl (-OH) group, typically on the aromatic ring. This is a common Phase I reaction mediated by CYP enzymes. nih.gov

Amido Hydrolysis: The cleavage of the amide bond of the carboxamide group, resulting in a carboxylic acid. nih.gov

Dehydrogenation: The removal of hydrogen atoms, which can lead to the formation of a ketone. nih.gov

Glucuronidation: A Phase II reaction where a glucuronic acid moiety is attached to a hydroxylated metabolite, increasing its water solubility to facilitate excretion. nih.govnih.gov

Table 2: Metabolites Identified from In Vitro Studies of Structurally Related Oxoindoline Compounds

| Parent Compound Class | Biotransformation Pathway | Resulting Metabolite Type |

| Isatin (B1672199) Acyl Hydrazone | Amido Hydrolysis + Hydroxylation | Hydrolyzed and hydroxylated product |

| Isatin Acyl Hydrazone | Hydroxylation + Dehydrogenation | Ketone metabolite |

| Isatin Acyl Hydrazone | Hydrolysis + Hydroxylation + Dehydrogenation | Carboxylic acid metabolite |

| Isatin Acyl Hydrazone | Glucuronidation | Glucuronide conjugate |

Data derived from studies on analogous compounds containing an oxoindoline core structure. nih.gov

Impact on Cellular Metabolic Pathways in Disease Models (e.g., Warburg effect, specific metabolic enzymes)

The oxindole (B195798) scaffold is a component of various molecules with demonstrated biological activity, including in cancer models. mdpi.com Cancer cells often exhibit altered metabolic pathways, most notably the Warburg effect, which is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. duke.edunih.gov This metabolic reprogramming is considered a hallmark of cancer and supports rapid cell proliferation. nih.govonclive.com

Compounds containing indole or oxindole structures have been investigated for their potential to act as anticancer agents. mdpi.comnih.gov While direct studies on this compound's effect on the Warburg effect are not available, related structures have been shown to influence key cellular processes in cancer. For instance, some carboxamide derivatives have been found to induce apoptosis (programmed cell death) and inhibit protein kinases that are critical for cancer cell survival and proliferation. nih.govacs.orgnih.gov The activation of hypoxia-inducible factor (HIF) is a key driver of the Warburg effect, and targeting this pathway is a strategy in cancer therapy. nih.gov Given that oxindole derivatives can alter cell death pathways in cancer cells, it is plausible that this compound could influence the metabolic landscape of tumor cells, potentially by modulating the activity of specific metabolic enzymes or signaling pathways that regulate glycolysis and mitochondrial respiration. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

Ongoing research focuses on creating more efficient and versatile synthetic methods to generate diverse libraries of 2-oxoindoline derivatives. acs.org Modern techniques such as palladium-catalyzed cross-coupling reactions, multicomponent reactions, and the development of stereoselective methods are enabling the synthesis of highly complex and functionalized oxindole (B195798) structures. nih.govgoogle.com These advanced methodologies facilitate rapid access to novel chemical matter for biological screening. acs.org

Exploration of New Biological Targets and Disease Indications

While kinases are a well-established target class, researchers are actively exploring new biological targets for the 2-oxoindoline scaffold. nih.govnih.gov In silico drug repurposing strategies, which use computational methods to screen libraries of existing compounds against various protein structures, have predicted potential interactions with targets involved in different therapeutic areas. nih.govresearchgate.net This opens the door to investigating oxindole derivatives for new indications beyond oncology, including infectious and neurodegenerative diseases. researchgate.netnih.gov

Advanced Computational Modeling for Optimized Design